molecular formula C22H20O11 B1683319 Wogonoside CAS No. 51059-44-0

Wogonoside

Número de catálogo: B1683319
Número CAS: 51059-44-0
Peso molecular: 460.4 g/mol
Clave InChI: LNOHXHDWGCMVCO-NTKSAMNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El wogonoside se puede sintetizar a través de la hidrólisis de su aglicona, la wogonina, que se obtiene de la raíz de Scutellaria baicalensis. La reacción de hidrólisis implica el uso de ácido sulfúrico concentrado y agua, lo que da como resultado la conversión de wogonina glucurónido a wogonina .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de wogonina de la raíz de Scutellaria baicalensis, seguida de su glucuronidación. El proceso incluye el uso de enzimas como celulasa y β-glucosidasa para mejorar el rendimiento de la wogonina y su posterior conversión a this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: El wogonoside experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la glicosilación.

Reactivos y condiciones comunes:

Principales productos formados:

    Hidrólisis: Wogonina

    Oxidación: Derivados oxidados de this compound

    Glicosilación: this compound

Aplicaciones Científicas De Investigación

Anticancer Properties

1.1 Cutaneous Squamous Cell Carcinoma (cSCC)
Wogonoside has been shown to inhibit the proliferation and invasion of cSCC cells. In vitro studies demonstrated that treatment with this compound significantly reduced cell migration and epithelial-mesenchymal transition (EMT) while promoting apoptosis in SCL-1 and SCC12 cell lines. In vivo experiments indicated that this compound administration led to smaller tumor sizes in xenograft models, suggesting its potential as a therapeutic agent against cSCC by targeting the PI3K/AKT and Wnt/β-catenin signaling pathways .

1.2 Triple-Negative Breast Cancer (TNBC)
A systems pharmacology study identified this compound as a potent angiogenesis inhibitor in TNBC. It was found to reduce cell migration, tube formation, and blood vessel formation in various assays. Mechanistically, this compound inhibits Gli1 nuclear translocation associated with Hedgehog signaling, leading to decreased angiogenesis and tumor growth in TNBC xenograft models .

1.3 Lung Cancer
this compound has also shown efficacy against lung cancer by inhibiting the invasion and migration of A549 cells. In xenograft models, it reduced tumor volume significantly compared to control groups. The compound decreased the expression of vascular endothelial growth factor (VEGF), indicating its anti-angiogenic properties .

1.4 Endometrial Cancer
Research indicates that this compound can inhibit tumor growth and metastasis in endometrial cancer by inducing endoplasmic reticulum stress and activating the Hippo signaling pathway. This suggests a promising avenue for developing this compound as a therapeutic agent for this type of cancer .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. It operates through the suppression of the JNK/c-Jun signaling pathway, highlighting its potential as an anti-inflammatory therapeutic agent .

Metabolic Disorders

Recent studies have explored the potential of this compound in treating metabolic disorders such as diabetes. It has been shown to modulate inflammatory responses and improve insulin sensitivity by affecting various signaling pathways involved in glucose metabolism . Specifically, this compound has been reported to reduce oxidative stress and inflammatory markers associated with diabetes complications.

Summary of Key Findings

Application AreaEffects ObservedMechanismReference
Cutaneous SCCInhibits proliferation, invasion; promotes apoptosisPI3K/AKT & Wnt/β-catenin pathways
Triple-Negative Breast CancerReduces angiogenesis; inhibits cell migrationHedgehog signaling inhibition
Lung CancerInhibits invasion; reduces tumor volumeDecreases VEGF expression
Endometrial CancerInhibits growth; induces ER stressActivates Hippo pathway
Anti-InflammatoryReduces TNF-α and IL-1β productionJNK/c-Jun pathway suppression
Metabolic DisordersImproves insulin sensitivity; reduces inflammationModulates glucose metabolism

Comparación Con Compuestos Similares

El wogonoside es estructural y funcionalmente similar a otros glucósidos de flavonoides como la baicalina y el oroxilín A glucurónido. Posee propiedades únicas que lo distinguen de estos compuestos:

Lista de compuestos similares:

  • Baicalina
  • Oroxylin A glucurónido
  • Baicaleina
  • Wogonina

La combinación única de actividades biológicas de this compound y sus posibles aplicaciones terapéuticas lo convierten en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones industriales.

Actividad Biológica

Wogonoside, a flavonoid glycoside derived from the roots of Scutellaria baicalensis, has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammation modulation. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.

This compound is characterized by its glycosylated structure, which influences its bioactivity. Its mechanism of action involves multiple pathways, including the inhibition of specific enzymes and modulation of various signaling pathways. Notably, this compound has been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, demonstrating potential as an anti-cancer agent through metabolic regulation.

In Vitro Studies

  • Colon Cancer Cells : In a study assessing the cytotoxic effects of this compound on various colon cancer cell lines (GP5d, MDST8, HCA-46, HT115, LS174T, COLO 320DM), the compound exhibited significant inhibitory effects with varying IC50 values:
    Cell LineIC50 (µg/ml)
    GP5d105
    MDST8198
    HCA-46173
    HT115382
    LS174T71
    COLO 320DM183
    The results indicated that this compound effectively reduced cell viability in a concentration-dependent manner .
  • Lung Cancer Cells : this compound treatment of A549 lung cancer cells led to increased expression of E-cadherin and reduced levels of vascular endothelial growth factor (VEGF), suggesting its role in inhibiting tumor invasion and angiogenesis .
  • Mechanistic Insights : Further investigations revealed that this compound induces apoptosis and mitochondrial-mediated autophagy in colon cancer cells (LOVO), demonstrating its potential as a therapeutic agent against colorectal cancer .

In Vivo Studies

In xenograft models using A549 cells, this compound significantly reduced tumor volume when administered at a dose of 80 mg/kg over 30 days. Immunohistochemical analysis showed decreased expression of VEGF and vimentin in treated groups compared to controls .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It inhibits the production of inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages by suppressing the JNK/c-Jun signaling pathway . This suggests potential applications in treating inflammatory diseases.

Comparative Studies

A comparative analysis between this compound and its aglycone counterpart, wogonin, demonstrated that while this compound exhibited limited antiproliferative effects at tested concentrations, wogonin showed significant growth suppression across various cancer cell lines . This highlights the importance of structural modifications on biological activity.

Q & A

Q. Basic: What molecular mechanisms underlie Wogonoside’s anti-inflammatory effects in experimental models?

This compound suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) by targeting multiple pathways:

  • JNK/c-Jun signaling : Inhibits LPS-induced phosphorylation of JNK and c-Jun in RAW264.7 macrophages, reducing cytokine secretion .
  • TLR4/NF-κB axis : Blocks TLR4 activation and subsequent NF-κB nuclear translocation in acute lung injury and colitis models, as shown via Western blotting of p65 and IκB .
  • MLCK/pMLC2 pathway : Restores intestinal epithelial barrier integrity by downregulating myosin light-chain kinase (MLCK) activity in dextran sulfate sodium (DSS)-induced colitis .
    Methodological note : Use LPS-stimulated macrophages (e.g., RAW264.7) with doses of 10–50 μM for 24 hours and measure cytokines via ELISA .

Q. Basic: How does this compound induce autophagy in breast cancer cells?

This compound triggers autophagy in MDA-MB-231 cells by:

  • MAPK-mTOR pathway inhibition : Reduces phosphorylation of mTOR and p70S6K while activating ERK and p38 MAPK, confirmed via Western blot .
  • Autophagosome formation : Increases LC3-II/LC3-I ratio and Beclin-1 expression, validated by fluorescence microscopy and acidic vesicular organelle (AVO) staining .
    Experimental design : Treat cells with 25–100 μM this compound for 24–48 hours and assess autophagy markers using LysoTracker Red or transmission electron microscopy (TEM) .

Q. Advanced: How does this compound modulate mitochondrial apoptosis in colon cancer?

In LOVO colon cancer cells, this compound induces apoptosis via:

  • Bcl-2/Bax imbalance : Reduces Bcl-2/Bax ratio by 50% at 50 μM (48 hours), promoting mitochondrial outer membrane permeabilization (MOMP) .
  • Caspase activation : Cleaves caspase-3 and caspase-9, confirmed by Western blot and flow cytometry with Annexin V/PI staining .
  • PI3K/AKT/mTOR suppression : Inhibits AKT phosphorylation, leading to downstream mTOR deactivation and autophagy-apoptosis crosstalk .
    Key assay : Use JC-1 staining to measure mitochondrial membrane potential (ΔΨm) collapse after 24-hour treatment with 25–100 μM this compound .

Q. Advanced: What experimental models validate this compound’s efficacy in acute myeloid leukemia (AML)?

  • In vitro : this compound (50–150 μM, 48–96 hours) induces G1 phase arrest and differentiation in U937 and HL-60 cells by upregulating p21 and downregulating c-Myc .
  • In vivo : Reduces tumor burden in AML xenografts (80 mg/kg, oral gavage, 3x/week) and enhances PLSCR1 nuclear translocation to activate IP3R1 transcription .
    Methodology : Perform cell cycle analysis via propidium iodide (PI) staining and differentiate using nitroblue tetrazolium (NBT) reduction assays .

Q. Methodological: What assays quantify this compound’s anti-angiogenic effects?

  • HUVEC migration and tube formation : Inhibits LPS-induced angiogenesis at 10–50 μM (24 hours) using Transwell and Matrigel assays .
  • Chorioallantoic membrane (CAM) assay : Reduces microvessel density in vivo at 20 mg/kg .
  • VEGF suppression : Measure VEGF protein levels via ELISA in A549 lung cancer cells treated with 20–50 μM this compound for 24 hours .

Q. Advanced: How does this compound inhibit epithelial-mesenchymal transition (EMT) in lung cancer?

  • E-cadherin upregulation : Increases E-cadherin expression by 2-fold at 50 μM (24 hours) via Wnt/β-catenin inhibition .
  • N-cadherin and vimentin downregulation : Reduces mesenchymal markers by 40–60% in A549 cells, validated by immunofluorescence and Western blot .
    Experimental note : Use TGF-β1-induced EMT models and analyze EMT transcription factors (e.g., Snail, Twist) via qRT-PCR .

Q. Basic: What are standard in vivo dosing protocols for this compound?

  • Tumor xenografts : 40–80 mg/kg via intraperitoneal (i.p.) injection every 3 days or oral gavage .
  • Anti-inflammatory models : 12–50 mg/kg i.p. daily for 10 days in spinal cord injury or colitis studies .
    Pharmacokinetics : Monitor plasma concentrations using HPLC-MS/MS; reported Tmax = 1–2 hours in rodents .

Q. Advanced: How does this compound interact with TGF-β1/Smad3 in pulmonary fibrosis?

  • TGF-β1 binding : Surface plasmon resonance (SPR) shows a KD of 70 nM for TGF-β1 .
  • Smad3 downregulation : Reduces Smad3 mRNA and protein expression by 50% in Mycoplasma pneumoniae-infected A549 cells (40 μM, 24 hours) .
    Validation : Use luciferase reporter assays for Smad3 transcriptional activity and co-immunoprecipitation (Co-IP) for TGF-β1 receptor interactions .

Q. Methodological: How to analyze this compound’s inhibition of NF-κB signaling?

  • Western blot : Measure p65 phosphorylation and IκB degradation in nuclear/cytosolic fractions .
  • Electrophoretic mobility shift assay (EMSA) : Confirm NF-κB DNA-binding activity in LPS-stimulated macrophages .
  • Immunofluorescence : Track p65 nuclear translocation in TNF-α-treated cells .

Q. Advanced: Does this compound synergize with chemotherapeutic agents?

  • 5-Fluorouracil (5-FU) synergy : Combined with 5-FU (10 μM), this compound (25 μM) enhances colon cancer cell apoptosis by 30% via PI3K/AKT suppression .
  • MTT assay validation : Calculate combination index (CI) using Chou-Talalay method for dose-response curves .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199062
Record name Oroxindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51059-44-0
Record name Wogonoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51059-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oroxindin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oroxindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51059-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OROXINDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wogonoside
Reactant of Route 2
Reactant of Route 2
Wogonoside
Reactant of Route 3
Wogonoside
Reactant of Route 4
Wogonoside
Reactant of Route 5
Wogonoside
Reactant of Route 6
Wogonoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.